
1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Enantioselective Synthesis
Research by Luo Yang et al. (2009) introduced a method for the enantioselective intramolecular addition of tertiary enamides to ketones, catalyzed by a chiral Cr(III)(salen)Cl complex. This process efficiently produces highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, demonstrating the compound's relevance in synthetic organic chemistry and its potential as a building block in the synthesis of complex organic molecules (Luo Yang et al., 2009).
Anticancer Activity
A study by S. Hadiyal et al. (2020) explored the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, highlighting their anticancer activity against various human cancer cell lines. This research underscores the potential pharmacological applications of complex pyrrolone derivatives in developing new anticancer therapies (S. Hadiyal et al., 2020).
Synthesis and Biological Activity
Research by V. L. Gein et al. (2006) focused on the synthesis of 4,5-disubstituted 3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones, evaluating their antiinflammatory, antidepressant, and antibacterial properties. This study illustrates the compound's versatility in synthesizing molecules with potential pharmacological benefits (V. L. Gein et al., 2006).
Stable o-Quinoid Systems
T. Sarkar et al. (2000) investigated the synthesis and reactions of a stable o-quinoid 10-π-electron system, demonstrating the compound's utility in forming polysubstituted isoquinoline derivatives through Diels−Alder cycloaddition. This research contributes to the understanding of the compound's reactivity and potential in synthetic chemistry applications (T. Sarkar et al., 2000).
Structural Properties Analysis
A study by H. Karlsen et al. (2002) on the structural properties of N,N-dialkylaminobenzamides and their analogs, provides insight into the molecular structure and reactivity of compounds related to "1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one." Understanding these properties is crucial for designing molecules with desired pharmacological or material properties (H. Karlsen et al., 2002).
Propriétés
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-24(5-2)13-8-14-25-19(16-9-6-7-12-23-16)18(21(27)22(25)28)20(26)17-11-10-15(3)29-17/h6-7,9-12,19,27H,4-5,8,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQDZUENNMXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

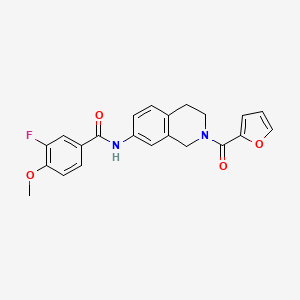

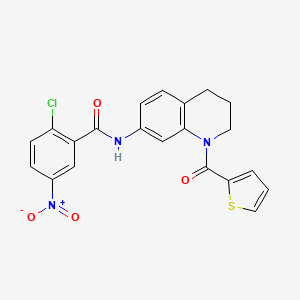
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2393696.png)

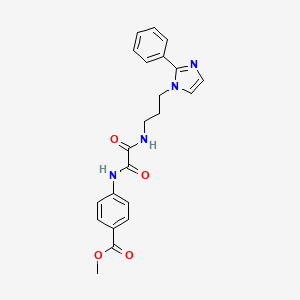
![2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2393699.png)
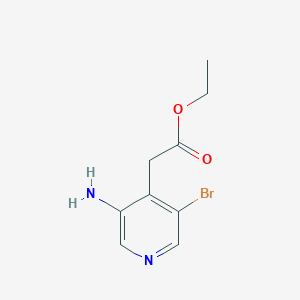
![5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
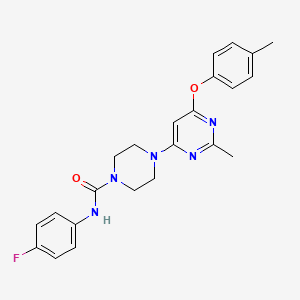
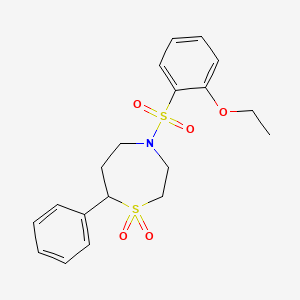

![5-bromo-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2393710.png)
